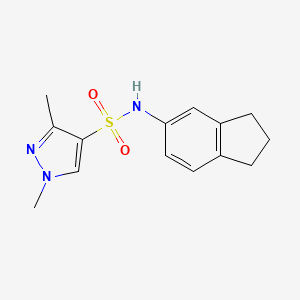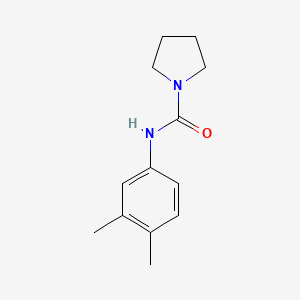
N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It has gained significant attention in recent years due to its potential use in scientific research.
作用機序
N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide acts as a selective agonist for PPAR-δ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. PPAR-δ activation by this compound leads to the upregulation of genes involved in fatty acid oxidation and energy metabolism, as well as the downregulation of genes involved in inflammation and lipid synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase fatty acid oxidation and improve glucose uptake in skeletal muscle cells, leading to improved insulin sensitivity. It has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to have cardioprotective effects by reducing cardiac hypertrophy and improving cardiac function.
実験室実験の利点と制限
One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments is its selectivity for PPAR-δ, which allows for specific targeting of this receptor. It also has a longer half-life compared to other PPAR agonists, which allows for less frequent dosing. However, one limitation of using this compound is its high cost compared to other PPAR agonists.
将来の方向性
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide. One area of interest is its potential use in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Another area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and atherosclerosis. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular pathways.
合成法
N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can be synthesized using a multistep process involving the reaction of 2,3-dihydroindene with methyl hydrazinecarboxylate to form 1,3-dimethyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)indene. This intermediate is then reacted with chlorosulfonic acid to form the final product, this compound.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential use in the treatment of various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. This compound has also been found to have cardioprotective effects by reducing cardiac hypertrophy and improving cardiac function. In addition, it has been shown to have anti-tumor effects in various cancer cell lines.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-14(9-17(2)15-10)20(18,19)16-13-7-6-11-4-3-5-12(11)8-13/h6-9,16H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGIQFCLWQUVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC3=C(CCC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-chlorophenyl)morpholin-4-yl]butanoic acid](/img/structure/B5317539.png)

![N-[(1-ethyl-1H-indazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5317554.png)
![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317560.png)

![4-{2-[(4-fluorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317582.png)

![4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317587.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5317594.png)
![4-{[(2,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B5317597.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide](/img/structure/B5317609.png)
![methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5317625.png)
![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317637.png)
![methyl 4-({[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B5317645.png)